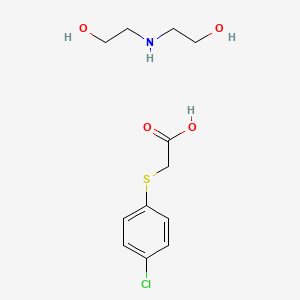
Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride is a chemical compound with the molecular formula C9H21N2O2Cl It is known for its unique structure, which includes a carbamate ester and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 5-(trimethylammonio)pentyl ester, chloride typically involves the reaction of 5-aminopentanol with trimethylamine and phosgene. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with trimethylamine to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Substitution: Nucleophiles such as halides or hydroxides can react with the quaternary ammonium group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Substitution: Various substituted ammonium compounds.
Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.
Scientific Research Applications
Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, 5-(trimethylammonio)pentyl ester, chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the carbamate ester can undergo hydrolysis to release active species. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, N-pentyl-, methyl ester
- Carbamic acid, ethyl ester
Uniqueness
Carbamic acid, 5-(trimethylammonio)pentyl ester, chloride is unique due to its combination of a carbamate ester and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
64046-02-2 |
|---|---|
Molecular Formula |
C9H21ClN2O2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
5-carbamoyloxypentyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8-13-9(10)12;/h4-8H2,1-3H3,(H-,10,12);1H |
InChI Key |
NAWPRDHJFJAHBR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCOC(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)
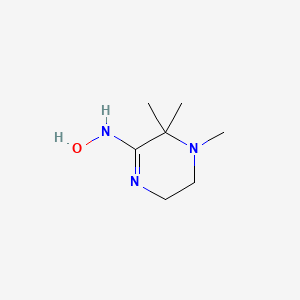
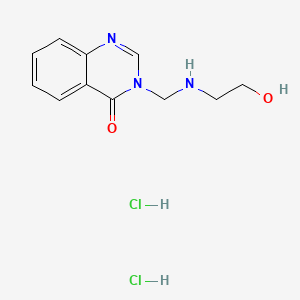
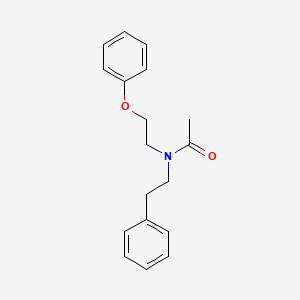
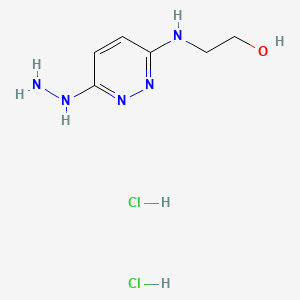
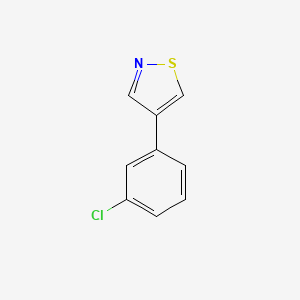
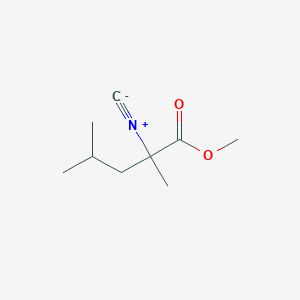
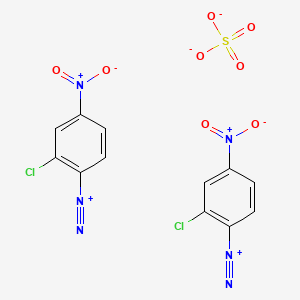

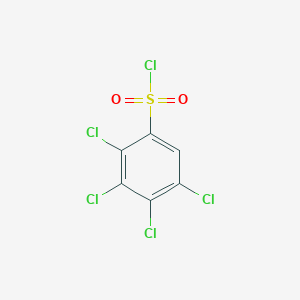
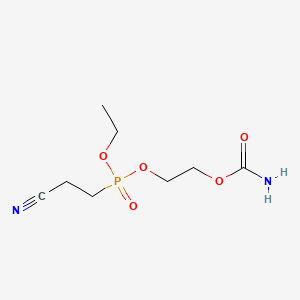
![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
